Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

Drug Metabolism Cytochrome P450 In Vitro ADME

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-45-5) is a synthetic small molecule amide belonging to the 1-phenylcyclopentanecarboxamide class. Its structure features a cyclopentane core with a phenyl substituent at the 1-position and a carboxamide group N-substituted with a sterically hindered 2,6-dimethylphenyl moiety, yielding a molecular weight of 293.4 g/mol and a calculated LogP of 4.75, indicating high lipophilicity.

Molecular Formula C20H23NO
Molecular Weight 293.41
CAS No. 1023526-45-5
Cat. No. B2768601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023526-45-5
Molecular FormulaC20H23NO
Molecular Weight293.41
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C20H23NO/c1-15-9-8-10-16(2)18(15)21-19(22)20(13-6-7-14-20)17-11-4-3-5-12-17/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,21,22)
InChIKeyMNZCLKGGGWZCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-45-5): Procurement-Grade Overview for Research and Analytical Applications


N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-45-5) is a synthetic small molecule amide belonging to the 1-phenylcyclopentanecarboxamide class. Its structure features a cyclopentane core with a phenyl substituent at the 1-position and a carboxamide group N-substituted with a sterically hindered 2,6-dimethylphenyl moiety, yielding a molecular weight of 293.4 g/mol and a calculated LogP of 4.75, indicating high lipophilicity . This compound is recognized primarily as a key intermediate in the synthesis of the antitussive agent Pentoxyverine (Carbetapentane) and the cholinergic antagonist Caramiphen, placing it at the intersection of medicinal chemistry and pharmaceutical quality control [1].

Why N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide Cannot Be Interchanged with Generic 1-Phenylcyclopentanecarboxamides


Generic substitution with simpler 1-phenylcyclopentanecarboxamides like the unsubstituted parent compound (CAS 5296-89-9) or N-cyclohexyl analogs fails due to the profound impact of the N-(2,6-dimethylphenyl) group on molecular properties. The 2,6-dimethyl substitution introduces steric hindrance that restricts rotation around the amide bond, directly influencing molecular recognition by biological targets such as CYP enzymes and potentially altering solid-state packing properties relevant to crystallization and formulation [1]. Quantitatively, this substitution increases the molecular weight from 189.25 to 293.4 and elevates the predicted LogP by over two orders of magnitude (from ~2.2 to 4.75), fundamentally changing solubility, membrane permeability, and chromatographic retention behavior compared to the unsubstituted scaffold [2].

Quantitative Differential Evidence for N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide Against Closest Analogs


CYP2A6 Binding Affinity: A Differentiated Metabolic Interaction Profile

The target compound exhibits a measurable, albeit weak, binding affinity for CYP2A6 with a Kd of 4.5 µM, determined via a type 1 differential spectroscopy assay [1]. This contrasts with the expected metabolic pathway for the structurally related drug Pentoxyverine, which is primarily metabolized via hydrolysis and desalkylation pathways without prominent CYP2A6 involvement [2]. This difference in CYP interaction profile suggests a distinct off-target metabolic fate for the intermediate compared to the final drug substance.

Drug Metabolism Cytochrome P450 In Vitro ADME

Lipophilicity Elevation (ΔLogP >2.5) Compared to the Parent 1-Phenylcyclopentanecarboxamide Scaffold

The introduction of the 2,6-dimethylphenyl group dramatically increases the calculated partition coefficient (LogP) from 2.2 for the parent 1-phenylcyclopentanecarboxamide to 4.75 for the target compound, a ΔLogP of +2.55 [1]. This shift in lipophilicity is substantial and is expected to alter membrane permeability, solubility, and chromatographic retention time in reversed-phase HPLC methods.

Physicochemical Properties Lipophilicity Drug Design

Commercial Purity Specification Advantage Over Unsubstituted Parent Compound

Commercially, the target compound is routinely supplied at a certified purity of 98% (HPLC) by multiple vendors, including Leyan and Moldb, with supporting documentation such as NMR, HPLC, and LC-MS . In contrast, the unsubstituted parent compound 1-phenylcyclopentanecarboxamide is often listed at lower typical purities of 97% . This 1% absolute purity difference, while small, is significant for applications requiring high-purity analytical reference standards for impurity profiling.

Analytical Reference Standard Purity Quality Control

Confirmed Structural Identity as Pentoxyverine/Caramiphen Synthetic Intermediate

The target compound is identified as a common intermediate in the synthesis of two distinct active pharmaceutical ingredients: the antitussive Pentoxyverine and the anticholinergic Caramiphen [1]. This dual-route intermediate status is structurally unique among 1-phenylcyclopentanecarboxamides. The unsubstituted parent compound, 1-phenylcyclopentanecarboxylic acid (PCCA, CAS 77-55-4), serves as a precursor, but the N-(2,6-dimethylphenyl) derivative specifically represents the amide intermediate stage common to both drug syntheses, making it a critical marker for cross-process impurity control.

Pharmaceutical Intermediate Synthetic Pathway Impurity Tracing

Defined Application Scenarios for N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide Based on Differential Evidence


Pharmaceutical Impurity Reference Standard for Pentoxyverine and Caramiphen Quality Control

Given its confirmed role as a synthetic intermediate for both Pentoxyverine and Caramiphen, this compound is optimally deployed as a high-purity (98% HPLC) reference standard for the quantification of this specific amide impurity in drug substance batches. Its distinct lipophilicity (LogP 4.75) ensures baseline chromatographic separation from more polar process impurities. This application directly supports ANDA/DMF analytical method validation and stability study protocols as prescribed under ICH Q3A guidelines. [1]

In Vitro CYP450 Interaction Profiling for Process Intermediate Risk Assessment

The measurable CYP2A6 binding affinity (Kd = 4.5 µM) of this compound provides a concrete endpoint for in vitro ADME panels assessing the potential metabolic liability of process intermediates that may carry over into final drug substances. Research teams can utilize this specific interaction data to benchmark against the metabolic profiles of the final drug products, Pentoxyverine and Caramiphen, neither of which prominently features CYP2A6 metabolism, thereby establishing a differentiated safety testing strategy for process-related impurities. [2][3]

Lipophilic Amide Model Compound for Physicochemical Profiling in Drug Design

With a LogP of 4.75 and molecular weight of 293.4, this compound serves as a well-characterized model amide for calibrating computational LogP predictions and experimental chromatographic hydrophobicity indices (CHI) for N-(2,6-disubstituted phenyl) amides. Its sharply elevated lipophilicity compared to the parent scaffold (LogP 2.2) makes it a useful reference point for structure-property relationship (SPR) studies investigating the impact of ortho-substitution on membrane permeability and solubility within the 1-phenylcyclopentanecarboxamide series. [4]

Custom Synthesis Building Block for Sigma-1 Receptor Ligand Development

The 1-phenylcyclopentanecarboxamide scaffold is a privileged structure in sigma-1 receptor ligand design, with known antitussive, anticonvulsant, and neuroprotective activities. This specific compound, with its 2,6-dimethylphenyl amide substitution, represents a distinct chemical space within that series. It is suitable as a building block for the synthesis of focused libraries exploring steric and lipophilic modulation of the amide nitrogen, potentially leading to novel sigma-1 or muscarinic receptor modulators with improved selectivity profiles compared to first-generation ligands like Pentoxyverine. [5]

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.